molecular formula C24H31N3O5S3 B2831476 (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-03-1

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2831476
CAS No.: 683238-03-1
M. Wt: 537.71
InChI Key: IANJKYHRQWLMKP-IZHYLOQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide scaffold fused with a benzo[d]thiazol-2(3H)-ylidene core, substituted with a methylsulfonyl group at position 6 and an N,N-diisobutylsulfamoyl group at position 2. The Z-configuration of the imine bond is critical for its stereoelectronic properties.

Properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O5S3/c1-16(2)14-27(15-17(3)4)35(31,32)19-9-7-18(8-10-19)23(28)25-24-26(5)21-12-11-20(34(6,29)30)13-22(21)33-24/h7-13,16-17H,14-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANJKYHRQWLMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C27H37N3O7S2
  • Molecular Weight : 579.73 g/mol

Research indicates that compounds similar to this compound may function as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of neurotransmitters, potentially improving cognitive function in patients with neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that similar benzothiazole derivatives exhibit significant inhibitory activity against AChE and MAO-B. For instance, compound 4f, a related structure, showed IC50 values of 23.4 nM for AChE and 40.3 nM for MAO-B, indicating potent enzyme inhibition .

Table 1: Inhibition Potency of Related Compounds

CompoundAChE IC50 (nM)MAO-B IC50 (nM)
4f23.4 ± 1.140.3 ± 1.7
4mNot specifiedNot specified

Cytotoxicity Assays

The cytotoxicity of the compound was evaluated using the MTT assay on NIH/3T3 cell lines, where it demonstrated an IC50 value of 72.9 μM, suggesting a low cytotoxic profile at effective concentrations . This is crucial for its potential application as a therapeutic agent.

Case Studies

Recent studies have highlighted the potential of benzothiazole derivatives in treating Alzheimer's disease due to their ability to inhibit AChE and MAO-B effectively. For example, research published in RSC Advances indicated that compounds with similar structural motifs could significantly reduce beta-amyloid plaque formation in vitro .

Example Case Study: Compound 4f

A detailed study on compound 4f revealed its interactions with the active sites of both AChE and MAO-B through molecular docking studies. The findings showed that it forms multiple interactions with key amino acids in the enzyme active sites, enhancing its binding affinity and inhibitory potential .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features and Functional Groups
Compound Name / ID Core Structure Key Substituents Functional Groups Present
Target Compound Benzo[d]thiazol-2(3H)-ylidene 6-Methylsulfonyl, 4-N,N-diisobutylsulfamoyl Sulfamoyl, sulfonyl, benzamide, bicyclic heterocycle
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 1,3,4-Thiadiazole Isoxazole, phenyl Benzamide, monocyclic heterocycle, isoxazole
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 1,3,4-Thiadiazole Acetyl, methylpyridinyl, phenyl Benzamide, acetyl, pyridine
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) 1,3,4-Thiadiazole Ethyl ester, methylnicotinic acid, phenyl Benzamide, ester, pyridine
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] 1,2,4-Triazole Sulfonyl, difluorophenyl Triazole, sulfonyl, fluorophenyl

Key Observations :

  • The target compound’s bicyclic benzo[d]thiazole core distinguishes it from monocyclic thiadiazoles (e.g., 6, 8a–c) and triazoles (e.g., 7–9).
  • Sulfamoyl vs. Sulfonyl Groups : The N,N-diisobutylsulfamoyl group in the target compound introduces branched alkyl chains, increasing steric bulk compared to aryl-sulfonyl groups in triazoles (e.g., 7–9). This may reduce solubility in polar solvents but improve membrane permeability .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends
Compound Name / ID Melting Point (°C) Solubility Indicators (IR/NMR)
Target Compound Not reported Predicted low solubility in nonpolar solvents due to sulfamoyl/sulfonyl groups
Compound 6 160 Moderate polarity (isoxazole, benzamide)
Compound 8a 290 Low solubility (acetyl, pyridine)
Compound 8b 200 Enhanced solubility (ethyl ester)
Triazoles 7–9 Not reported Moderate solubility (sulfonyl, fluorophenyl)

Key Observations :

  • The target compound’s sulfamoyl and sulfonyl groups likely result in higher melting points (>250°C inferred) compared to compounds with ester or acetyl groups (e.g., 8b: 200°C).
  • Branched Diisobutyl Group : The N,N-diisobutyl moiety may reduce crystallinity compared to linear alkyl chains, complicating crystallization .

Spectroscopic Characterization

Table 3: IR and NMR Spectral Comparisons
Compound Name / ID IR Stretches (cm⁻¹) ^1H-NMR Features
Target Compound ~1670 (C=O), ~1250 (S=O), ~1150 (N-SO₂) Diisobutyl CH₂/CH₃ (δ 0.8–1.5), aromatic protons
Compound 6 1606 (C=O) Isoxazole protons (δ 7.95–8.13), aromatic multiplicity
Compound 8a 1679, 1605 (2C=O) Acetyl CH₃ (δ 2.63), pyridinyl protons (δ 8.04–8.39)
Triazoles 7–9 1247–1255 (C=S), no C=O Fluorophenyl protons (δ 7.4–8.3), NH (δ 3278–3414)

Key Observations :

  • The target compound’s sulfamoyl group would show distinct S=O stretches (~1250 cm⁻¹) and N-SO₂ vibrations (~1150 cm⁻¹), absent in compounds with sulfonyl (e.g., 7–9) or ester groups (e.g., 8b) .
  • Diisobutyl Protons : The branched CH₂ and CH₃ groups in the target compound would produce complex multiplets in the δ 0.8–1.5 region, unlike linear alkyl chains in 8b (δ 1.36, triplet) .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of (Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide?

Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of:

  • Temperature : Optimal ranges (e.g., 60–80°C for condensation reactions) to minimize side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .
  • Reaction time : Extended times (12–24 hours) for imine formation to ensure Z-isomer selectivity .
  • Catalysts : Use of triethylamine or DMAP to activate sulfamoyl intermediates .
    Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) and validation by ¹H/¹³C NMR and HRMS are essential to confirm structural integrity .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identifies proton environments (e.g., methylsulfonyl protons at δ 3.2–3.5 ppm; diisobutyl groups as multiplet signals at δ 1.0–1.5 ppm) .
    • ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and sulfonamide (S=O, ~110 ppm) groups .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~600–650) and fragmentation patterns .
  • X-ray crystallography : Resolves Z/E isomerism and dihedral angles of the benzothiazole core .

Advanced: How can researchers address contradictory pharmacological data in mechanistic studies?

Answer:
Contradictions in biological activity (e.g., target affinity vs. cytotoxicity) may arise from:

  • Isomeric purity : Ensure Z-isomer dominance via chiral HPLC .
  • Orthogonal assays : Combine in vitro enzymatic inhibition (e.g., kinase assays) with cell-based viability tests to distinguish target-specific effects from off-target toxicity .
  • Molecular docking : Compare binding poses of (Z)-isomer with known inhibitors to validate hypothesized mechanisms (e.g., sulfamoyl interactions with ATP-binding pockets) .
    Document reaction conditions and purity metrics to contextualize discrepancies .

Advanced: What strategies enhance regioselective modification of the benzothiazole core?

Answer:
Regioselectivity is influenced by:

  • Electrophilic substitution : Nitration at C6 (activated by methylsulfonyl) via mixed acid (HNO₃/H₂SO₄) at 0–5°C .
  • Nucleophilic attack : Allyl/propargyl groups at N3 via SN2 reactions with alkyl halides under inert atmospheres .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) for sulfamoyl moieties during multi-step syntheses to prevent undesired side reactions .
    Monitor progress via TLC and adjust stoichiometry (1.2–1.5 eq. of modifying agents) to maximize yield .

Advanced: How can computational methods guide derivative design for improved pharmacokinetics?

Answer:

  • ADMET prediction : Use tools like SwissADME to optimize logP (target 2–4) and reduce CYP450 inhibition .
  • QSAR modeling : Correlate sulfamoyl substituent bulk (e.g., diisobutyl vs. morpholino) with solubility and membrane permeability .
  • Metabolic stability : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) to prioritize derivatives with longer half-lives .
    Validate predictions with in vitro microsomal assays .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiazole ring .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of sulfamoyl groups .
  • Solvent : Dissolve in anhydrous DMSO (≥99.9%) for stock solutions to minimize water-induced decomposition .
    Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Advanced: How to resolve synthetic challenges in scaling up from milligram to gram quantities?

Answer:

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve heat dissipation and yield .
  • Catalyst recycling : Use immobilized catalysts (e.g., polymer-supported DMAP) for cost-effective diisobutylsulfamoyl coupling .
  • Process optimization : Apply Design of Experiments (DoE) to identify critical factors (e.g., reagent ratios, mixing speed) for reproducibility .
    Validate scalability with PAT tools (Process Analytical Technology) like inline FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.